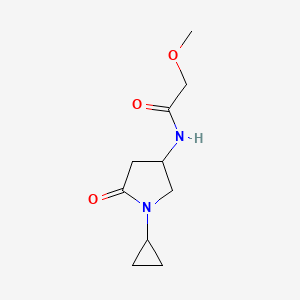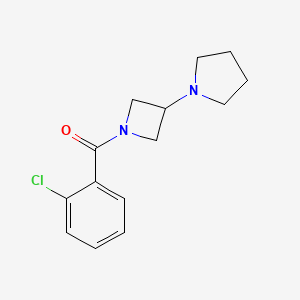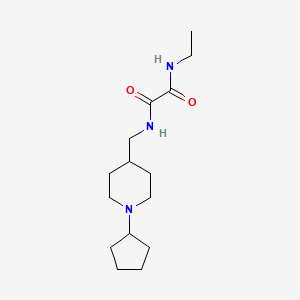![molecular formula C15H12FN3OS B2755051 N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-67-9](/img/structure/B2755051.png)
N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a compound that has been studied for its potential antiproliferative activities . It’s part of a series of imidazo[2,1-b]thiazole derivatives that have been tested for their in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide and its derivatives have been explored for their anticancer activities. One study synthesized and evaluated the biological activity of novel analogues of this compound on leukemia cells. The analogues showed promising cytotoxicity, suggesting potential as chemotherapeutic agents. Specifically, certain derivatives exhibited strong cytotoxic effects, indicating their utility in cancer therapy. The mechanism of action for one potent derivative involved inducing apoptosis without cell cycle arrest, highlighting its therapeutic potential (Karki et al., 2011).
Another study focused on newly synthesized BRAF inhibitors containing the 5-(pyrimidin-4-yl)imidazo[2,1-b]thiazole scaffold, showing cytotoxic activity against colon cancer and melanoma cell lines. These findings underscore the potential of these compounds in targeting specific cancer pathways, with one compound demonstrating a significant inhibitory effect against BRAF-mutated melanoma (Abdel‐Maksoud et al., 2019).
Antituberculosis Activity
Research into imidazo[2,1-b]thiazole derivatives has also uncovered their efficacy as anti-tuberculosis agents. A particular focus has been on imidazo[2,1-b]thiazole-5-carboxamides, showing nanomolar potency against both replicating and drug-resistant Mycobacterium tuberculosis strains. These compounds demonstrated low toxicity to non-target cells, suggesting a favorable therapeutic index. Their mechanism of action involves targeting QcrB, a component critical for mycobacterial electron transport, indicating a novel approach to tackling tuberculosis. This specificity and potency underscore the potential of these derivatives in developing new anti-tuberculosis therapies (Moraski et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetPantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of coenzyme A, a vital molecule in energy metabolism.
Mode of Action
It is suggested that similar compounds may interact with their targets via aradical pathway . This typically involves the transfer of an electron from the compound to the target molecule, leading to changes in the target’s structure and function.
Pharmacokinetics
Similar compounds have been designed within silico ADMET predictions , suggesting that they may have favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Result of Action
Similar compounds have shownantimycobacterial activity , suggesting that they may inhibit the growth of Mycobacterium tuberculosis. This could potentially lead to a decrease in the severity of tuberculosis infections.
Eigenschaften
IUPAC Name |
N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c16-10-3-1-9(2-4-10)12-7-19-13(8-21-15(19)18-12)14(20)17-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGUUMOOBPNMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-ynylbenzimidazole](/img/structure/B2754968.png)
![2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754969.png)
![N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754970.png)


![4-[(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2754977.png)
![ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2754980.png)


![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2754984.png)

![N-(3-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2754988.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2754991.png)